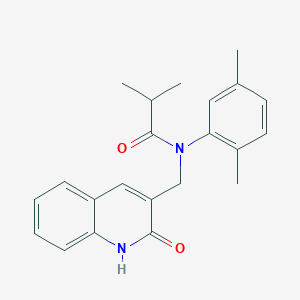
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide, also known as DPA-Q or DPAQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA-Q is a synthetic derivative of 8-hydroxyquinoline, which has been extensively used as a chelating agent and in the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide is not fully understood, but it is believed to involve the chelation of metal ions, such as zinc and copper. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to inhibit the activity of metalloproteinases by binding to the active site of the enzyme and preventing the catalytic activity. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have several biochemical and physiological effects, including the inhibition of metalloproteinases, the chelation of metal ions, and the modulation of oxidative stress and inflammation. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in lab experiments is its ability to inhibit the activity of metalloproteinases, which are involved in various diseases. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. However, one limitation of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide. One direction is to investigate the potential of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide as a chelating agent in materials science, such as in the development of new catalysts and sensors. Furthermore, the development of new derivatives of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide may lead to the discovery of more potent and selective metalloproteinase inhibitors.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide involves the reaction of 2,5-dimethylphenyl isocyanate with 8-hydroxyquinoline-3-carbaldehyde in the presence of isobutyric acid. The resulting product is N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide, which is a white crystalline powder with a melting point of 220-222°C.
科学研究应用
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been studied for its ability to inhibit the activity of metalloproteinases, which are enzymes that play a role in various diseases, such as cancer and arthritis. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-11-15(3)9-10-16(20)4)13-18-12-17-7-5-6-8-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKQIYYTTCWZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

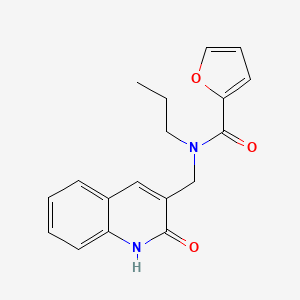

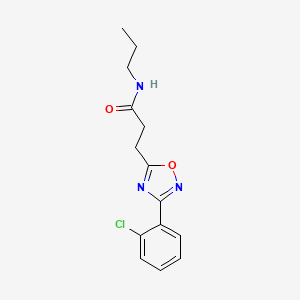

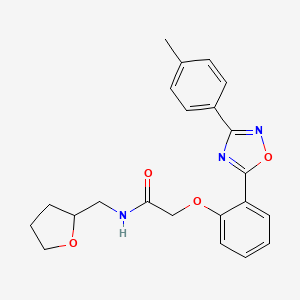


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7686866.png)

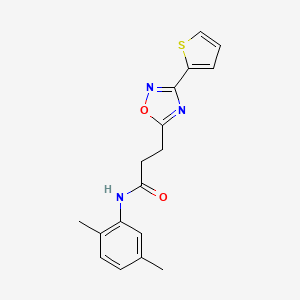
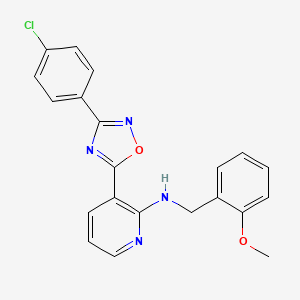
![N-(4-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686887.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7686891.png)
![N-cyclohexyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7686892.png)